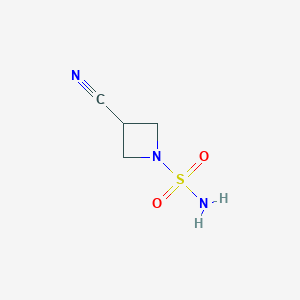

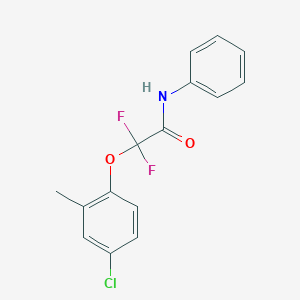

![molecular formula C14H20Cl2N2 B2429831 (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride CAS No. 2216750-94-4](/img/structure/B2429831.png)

(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3’-indoline] dihydrochloride” is a chemical compound with a complex structure. It has a molecular formula of C7H13NO . The compound is part of the azabicyclo octane family, which are known for their high density and potential for high detonation properties .

Synthesis Analysis

The synthesis of azabicyclo octanes can be achieved through various methods. One approach involves a solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade . Another method involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for a similar compound, “(1R,3r,5S)-8-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-3-carboxylic acid”, is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-8-4-5-9(11)7-10(6-8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)/t8-,9+,10+,11? .Chemical Reactions Analysis

The chemical reactions involving azabicyclo octanes can be complex and varied. For instance, a reaction involving 2 H2 and C8H10 can yield C8H14 . The exact reactions that “(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3’-indoline] dihydrochloride” undergoes would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 229.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 35.3±0.3 cm3 .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

A study by Mandzhulo et al. (2016) focused on the chemical synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, closely related to the compound of interest, highlighting the methodologies involved in synthesizing such complex molecules and the potential for creating derivatives for various applications (Mandzhulo, 2016). Another study by Manjunath et al. (2011) provided insights into the molecular structure of a related compound, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, emphasizing its crystalline structure and hydrogen bonding patterns (Manjunath, 2011).

Pharmacological Research and Receptor Studies

Zhang et al. (2014) designed a radiotracer, [(3)H]PF-7191, based on the 8-azaspiro[bicyclo[3.2.1]octane] scaffold, which showed promise for in vivo receptor occupancy measurements and could potentially be used for PET imaging in higher species, indicating the compound's relevance in neurological studies (Zhang, 2014). In the context of cancer research, Basappa et al. (2009) explored the anti-tumor and anti-angiogenic activities of novel hydantoin derivatives, closely related to the compound of interest, revealing their potential in cancer therapy and angiogenesis inhibition (Basappa, 2009).

Medicinal Chemistry and Drug Discovery

Cook et al. (2017) synthesized a series of compounds with the azaspiro[bicyclo[3.2.1]octane] structure, demonstrating their potency for the α7 nicotinic acetylcholine receptor and selectivity over the 5-HT3A receptor, indicating their potential in medicinal chemistry and drug discovery (Cook, 2017).

Diversity-Oriented Synthesis

Wipf et al. (2004) performed a diversity-oriented synthesis of azaspirocycles, showcasing the versatility of the azaspiro[bicyclo[3.2.1]octane] structure in generating a wide array of functionally diverse compounds, which is crucial in drug discovery and chemical biology (Wipf, 2004).

Orientations Futures

Propriétés

IUPAC Name |

(1'R,5'S)-spiro[1,2-dihydroindole-3,3'-8-azabicyclo[3.2.1]octane];dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.2ClH/c1-2-4-13-12(3-1)14(9-15-13)7-10-5-6-11(8-14)16-10;;/h1-4,10-11,15-16H,5-9H2;2*1H/t10-,11+,14?;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEPVAZKIXSFMB-QJQNDEMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3(CC1N2)CNC4=CC=CC=C34.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC3(C[C@@H]1N2)CNC4=CC=CC=C34.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

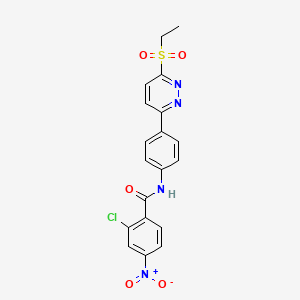

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2429757.png)

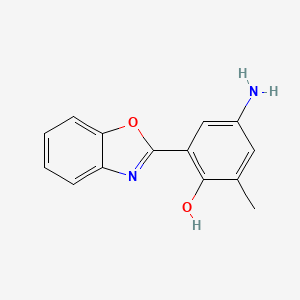

![Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate](/img/structure/B2429759.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2429760.png)

![5,6-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2429762.png)

![2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2429764.png)

![N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2429765.png)

![N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2429768.png)